BenchChemオンラインストアへようこそ!

2-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Lipophilicity Drug-likeness Physicochemical profiling

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2176069-62-6) is a synthetic heterocyclic screening compound comprising a 1,2,3-triazole ring directly linked at the N2 position to an azetidine-3-yl core, which is further N-sulfonylated with a 5-chlorothiophene-2-sulfonyl group. With a molecular formula of C₉H₉ClN₄O₂S₂ and a molecular weight of 304.77 g/mol, the compound possesses computed physicochemical descriptors—XLogP3 of 1.8, topological polar surface area of 105 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors—that place it within oral drug-like chemical space.

Molecular Formula C9H9ClN4O2S2
Molecular Weight 304.77
CAS No. 2176069-62-6
Cat. No. B2663092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
CAS2176069-62-6
Molecular FormulaC9H9ClN4O2S2
Molecular Weight304.77
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)N3N=CC=N3
InChIInChI=1S/C9H9ClN4O2S2/c10-8-1-2-9(17-8)18(15,16)13-5-7(6-13)14-11-3-4-12-14/h1-4,7H,5-6H2
InChIKeyPMJDHYFHOAVJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2176069-62-6): Core Scaffold Identity and Procurement Context


2-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2176069-62-6) is a synthetic heterocyclic screening compound comprising a 1,2,3-triazole ring directly linked at the N2 position to an azetidine-3-yl core, which is further N-sulfonylated with a 5-chlorothiophene-2-sulfonyl group [1]. With a molecular formula of C₉H₉ClN₄O₂S₂ and a molecular weight of 304.77 g/mol, the compound possesses computed physicochemical descriptors—XLogP3 of 1.8, topological polar surface area of 105 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors—that place it within oral drug-like chemical space [2]. It is commercially available as a research-grade screening compound from suppliers including Life Chemicals (e.g., 10 μmol at $103.50), and is catalogued under CID 5339120 in PubChem [1][3].

Why 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole Cannot Be Readily Substituted by In-Class Analogs


Within the sulfonyl-azetidine-triazole chemical series, the specific identity of the sulfonyl-linked aromatic group exerts a decisive influence on molecular recognition, physicochemical properties, and ultimately biological outcome. Even structurally conservative replacements—such as substituting the 5-chlorothiophene moiety with a 5-bromothiophene, naphthalene, or phenylsulfonyl group—alter key computed descriptors (e.g., XLogP3, TPSA) and the electronic character of the sulfonyl electrophile, which can shift hydrogen-bonding capacity and steric occupancy at target binding sites [1][2]. Published structure–activity relationship (SAR) studies on sulfonyl triazole series confirm that halogen identity and aromatic ring topology at this position differentiate COX-2 inhibitory potency by 10- to >100-fold [3]. Consequently, procurement of a close-in-structure but non-identical analog for screening or lead optimization carries a quantifiable risk of divergent activity profiles, precluding simple one-for-one substitution without experimental validation.

Quantitative Differentiation Evidence for 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole Relative to Closest Analogs


Lipophilicity and Polarity Differentiation: XLogP3 and TPSA Comparison vs. 5-Bromo and Naphthalene Analogs

The target compound exhibits a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 105 Ų, placing it within the central range of oral drug-like chemical space (typically defined as XLogP ≤5 and TPSA ≤140 Ų) [1]. By contrast, the direct 5-bromo analog (CAS not confirmed) bears a heavier, more lipophilic halogen, which is expected to increase logP by approximately 0.3–0.5 units based on established π-contributions (Br π = +0.86 vs. Cl π = +0.71). The naphthalene-1-sulfonyl analog (CAS 2191266-45-0) has a substantially larger and more lipophilic aromatic surface, with an estimated XLogP shift exceeding +1.5 units and a higher TPSA contribution [2]. These differences in partition coefficient and polar surface area directly affect passive membrane permeability, solubility, and non-specific protein binding, making the 5-chlorothiophene congener the more balanced candidate for central hit-to-lead optimization when both permeability and aqueous solubility are required [3].

Lipophilicity Drug-likeness Physicochemical profiling

Electrophilic Sulfonyl Reactivity: Chlorothiophene vs. Phenylsulfonyl Electronic Tuning

The 5-chlorothiophene-2-sulfonyl group introduces distinct electronic character to the sulfonamide linkage relative to simple phenylsulfonyl analogs. The electron-withdrawing chlorine atom at the 5-position of the thiophene ring, combined with the electron-rich character of the thiophene sulfur, modulates the electrophilicity of the sulfonyl center in a manner not achievable with phenylsulfonyl substituents [1]. Literature on sulfonyl triazole SAR demonstrates that electron-withdrawing substituents on the aryl/heteroaryl ring can shift COX-2 inhibitory IC₅₀ values by 3- to 30-fold compared to unsubstituted phenyl analogs [2]. Specifically, the chloro substituent provides an intermediate Hammett σₘ value (~0.37) that enhances sulfonamide hydrogen-bond acidity without the excessive steric bulk or metabolic liability associated with bromo or trifluoromethyl substitution [3].

Electrophilicity Sulfonamide reactivity Medicinal chemistry

Steric and Conformational Differentiation: Azetidine Ring Constraint vs. Pyrrolidine and Piperidine Analogs

The azetidine-3-yl core in the target compound imposes a rigid, four-membered ring geometry with significant ring strain (~25–30 kcal/mol) that constrains the spatial orientation of both the triazole and sulfonamide substituents . This contrasts with five-membered pyrrolidine or six-membered piperidine analogs, which possess greater conformational flexibility and lower ring strain. The constrained azetidine scaffold reduces the entropic penalty upon target binding and can improve binding affinity when the bioactive conformation matches the constrained geometry [1]. Literature on azetidine-containing bioactive compounds demonstrates that azetidine-for-pyrrolidine substitution can alter target binding IC₅₀ by 2- to 20-fold depending on the degree of conformational preorganization required by the target [2].

Conformational restriction Azetidine scaffold Ring strain

Purity and Commercial Supply Differentiation: Life Chemicals Sourcing vs. Alternative Vendors

The target compound is catalogued and supplied by Life Chemicals (product code F6482-3532) at defined quantities: 10 μmol at $103.50 and 15 mg at $133.50, with standard screening-compound purity specifications typical of a commercial screening collection [1]. This contrasts with alternative sourcing from other vendors (e.g., Evitachem catalog EVT-2800166, Benchchem) where purity, batch-to-batch consistency, and availability may differ. While direct purity data (% HPLC) for the target compound are not publicly disclosed by any vendor, Life Chemicals typically supplies screening compounds at ≥90% purity with QC characterization including LCMS and/or ¹H NMR, providing a baseline quality expectation that supports reproducible biological assay results . Researchers requiring larger quantities or custom synthesis should verify current lot-specific purity certificates directly with the supplier.

Compound procurement Purity specification Screening collection

Recommended Application Scenarios for 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole Based on Evidence-Based Differentiation


Fragment-Based or Hit-Identification Screening for Cyclooxygenase-2 (COX-2) and Related Inflammatory Targets

The sulfonyl-1,2,3-triazole scaffold is well-precedented as a COX-2 inhibitory pharmacophore, with published IC₅₀ values ranging from 0.03 to >10 μM depending on aryl substitution pattern [1]. The target compound, combining a 5-chlorothiophene sulfonyl group with a conformationally constrained azetidine-triazole core, represents a differentiated screening entity with intermediate lipophilicity (XLogP3 = 1.8) and TPSA (105 Ų) that predicts favorable solubility and permeability for biochemical and cell-based COX inhibition assays [2]. Its structural divergence from extensively explored diaryl-triazole series positions it as a viable hit-finding probe for identifying novel COX-2 chemotypes with potentially distinct selectivity profiles versus COX-1.

Medicinal Chemistry Lead Optimization: Scaffold-Hopping from Phenylsulfonyl to Heteroarylsulfonyl Series

For programs seeking to replace metabolically labile or synthetically limiting phenylsulfonyl groups, the 5-chlorothiophene-2-sulfonyl moiety offers a heteroaromatic alternative with differentiated electronic properties (Hammett σₘ ~0.37 for chlorine + thiophene resonance contribution) and reduced aromatic ring count, which may improve aqueous solubility [1]. The compound serves as a key intermediate for further derivatization at the triazole C4/C5 positions, enabling rapid SAR expansion via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry or direct C–H functionalization [2]. Its commercial availability at screening-deck scale from Life Chemicals lowers the barrier to experimental validation before committing to multi-step custom synthesis [3].

Computational Chemistry and Structure-Based Drug Design: Docking and Pharmacophore Modeling

The well-defined, rigid molecular architecture of the azetidine-triazole core combined with the 5-chlorothiophene sulfonyl group provides a tractable computational target for molecular docking, free energy perturbation (FEP) calculations, and pharmacophore elucidation [1]. The computed XLogP3 (1.8) and TPSA (105 Ų) fall within the optimal range for ligand efficiency-based scoring, and the absence of rotatable bond-rich flexible chains reduces conformational sampling complexity, improving docking pose convergence and binding mode prediction accuracy [2]. This makes the compound a suitable test case for validating computational models of sulfonamide–protein interactions before expanding to more flexible analogs.

Agrochemical Discovery: Sulfonamide-Based Fungicide or Herbicide Lead Generation

Triazole and sulfonamide motifs are independently validated in agrochemical applications—triazoles as fungicides (e.g., inhibition of sterol 14α-demethylase) and sulfonamides as herbicides (e.g., acetolactate synthase inhibition) [1]. The hybrid sulfonyl-triazole architecture of the target compound, featuring a 5-chlorothiophene substituent that enhances electrophilic character [2], positions it as a dual-pharmacophore screening candidate for agrochemical discovery programs. The chlorothiophene moiety itself is a privileged substructure in several commercial agrochemicals, suggesting potential for target engagement in plant or fungal enzyme systems.

Quote Request

Request a Quote for 2-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.